molecular formula C22H20F2O5 B11155166 ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11155166
M. Wt: 402.4 g/mol
InChI Key: DMQDQMYMUNZGJX-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-4-one (coumarin) backbone substituted at the 7-position with a 2,4-difluorobenzyl ether group and at the 3-position with an ethyl propanoate side chain (Fig. 1).

The synthesis of related compounds typically involves multicomponent reactions, as demonstrated in , where substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates are synthesized via condensation of 3-hydroxy-4H-chromen-4-one with aldehydes and active methylene compounds. Similar methodologies may apply to the target compound, with modifications to incorporate the 2,4-difluorobenzyl group .

Properties

Molecular Formula

C22H20F2O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 3-[7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20F2O5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(23)10-19(14)24/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

DMQDQMYMUNZGJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)F)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Difluorobenzyl Ether Group: The chromen-2-one intermediate is then reacted with 2,4-difluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form the difluorobenzyl ether.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl ether group, where nucleophiles like thiols or amines can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be contextualized by comparing it with analogous coumarin derivatives (Table 1). Key differences lie in the substituents at the 7-position of the chromenone core and the ester side chain.

Table 1: Structural and Molecular Comparison of Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight Substituents at 7-Position Chromenone Substituents Key Features
Target Compound C₂₂H₂₀F₂O₅ 414.39 2,4-Difluorobenzyloxy 4-Methyl Electron-withdrawing fluorine atoms; ethyl ester side chain
Ethyl 3-{7-[(2-Methoxy-5-Nitrobenzyl)Oxy]-4-Methyl-2-Oxo-2H-Chromen-3-yl}Propanoate C₂₃H₂₃NO₈ 441.43 2-Methoxy-5-Nitrobenzyloxy 4-Methyl Strong electron-withdrawing nitro group; methoxy enhances lipophilicity
Ethyl 3-{7-[2-(Benzyloxy)-2-Oxoethoxy]-4-Methyl-2-Oxo-2H-Chromen-3-yl}Propanoate C₂₄H₂₄O₇ 424.45 2-(Benzyloxy)-2-Oxoethoxy 4-Methyl Additional carbonyl group; benzyloxy increases steric bulk
Ethyl 2-{[3-(2-Methyl-1,3-Thiazol-4-yl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Propanoate C₂₀H₁₇F₃N₂O₅S 466.42 Thiazole and trifluoromethyl groups 4-Oxo, 2-Trifluoromethyl Heterocyclic thiazole moiety; highly electronegative CF₃ group
Ethyl 3-[6-Chloro-4-Methyl-2-Oxo-7-[[3-(Trifluoromethyl)Phenyl]Methoxy]Chromen-3-yl]Propanoate C₂₃H₂₀ClF₃O₅ 488.85 3-(Trifluoromethyl)Phenylmethoxy 4-Methyl, 6-Chloro Chlorine substituent; trifluoromethyl group enhances hydrophobicity

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-difluorobenzyloxy group in the target compound introduces moderate electron-withdrawing effects, which may stabilize the chromenone ring and influence binding interactions in biological systems.

Steric and Lipophilic Considerations :

  • The benzyloxy-2-oxoethoxy substituent in adds a carbonyl group, increasing polarity but also steric hindrance, which could limit membrane permeability compared to the target compound’s simpler difluorobenzyl ether .
  • The trifluoromethyl group in and significantly enhances hydrophobicity and metabolic stability, making these compounds more suited for applications requiring prolonged bioavailability .

Heterocyclic Modifications :

  • The thiazole ring in introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are absent in the target compound. This could expand its utility in enzyme inhibition studies .

Halogen Substitutions :

  • The chlorine atom at the 6-position in may enhance halogen bonding interactions, a feature absent in the target compound. This substitution is often leveraged in drug design to improve target affinity .

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